2-(3-Bromobenzoyl)thiobenzaldehyde
Description
2-(3-Bromobenzoyl)thiobenzaldehyde is a thiobenzaldehyde derivative featuring a 3-bromobenzoyl substituent. Its structure combines a thioaldehyde group (-CHS) with a meta-brominated benzoyl moiety, which confers unique electronic and steric properties. The bromine atom at the meta position and the thiocarbonyl group are critical to its reactivity, enabling applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C14H9BrOS |
|---|---|
Molecular Weight |
305.19 g/mol |
IUPAC Name |
2-(3-bromobenzoyl)thiobenzaldehyde |
InChI |
InChI=1S/C14H9BrOS/c15-12-6-3-5-10(8-12)14(16)13-7-2-1-4-11(13)9-17/h1-9H |
InChI Key |
BSGGFSHUIGQXAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=S)C(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromobenzoyl)thiobenzaldehyde typically involves the bromination of benzoylthiobenzaldehyde. One common method includes the use of bromine in the presence of a catalyst such as iron bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzoyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is typically conducted in a solvent such as dichloromethane or chloroform, with careful monitoring of temperature and reaction time to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromobenzoyl)thiobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiobenzaldehyde moiety to a thiol or thioether.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium thiolate or primary amines under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted benzoylthiobenzaldehyde derivatives.
Scientific Research Applications
2-(3-Bromobenzoyl)thiobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Bromobenzoyl)thiobenzaldehyde involves its interaction with various molecular targets. The bromine atom and thiobenzaldehyde moiety can participate in electrophilic and nucleophilic reactions, respectively. These interactions can modulate biological pathways, leading to potential therapeutic effects. For example, the compound may inhibit specific enzymes or disrupt cellular processes in microbial or cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: Meta- vs. Para-Bromobenzoyl Derivatives
The position of the bromine atom on the benzoyl group significantly impacts physicochemical and biological properties. For example:
- Antimicrobial Activity : In β-MGP derivatives, 3-bromobenzoyl-substituted compounds (e.g., derivative 3 in ) exhibited lower MIC (Minimum Inhibitory Concentration) and MBC (Minimum Bactericidal Concentration) values compared to their 4-bromobenzoyl counterparts (e.g., derivative 9 ), indicating superior antibacterial efficacy for the meta-substituted analogs .
- Electronic Effects : The meta-bromine’s electron-withdrawing nature alters the benzoyl group’s electron density, enhancing electrophilicity and interaction with biological targets like enzymes or microbial membranes .
Thiobenzaldehyde vs. Oxo-Benzaldehyde Derivatives
Replacing the thiocarbonyl (-CHS) group with a carbonyl (-CHO) group modifies electronic and steric profiles:
Comparison with Luminescent Bromobenzoyl Derivatives
In materials science, bromobenzoyl-containing compounds like 3-DPPI () exhibit strong blue photoluminescence under UV excitation (365 nm). Key comparisons include:
- Substituent Effects : The meta-bromine in 3-DPPI enhances conjugation and stabilizes excited states, whereas ortho-substituted analogs (e.g., 2-DPPI) show altered emission profiles due to steric hindrance .
- Electron-Withdrawing Impact : Bromine’s inductive effect lowers the HOMO-LUMO gap, a property critical for tuning luminescence in optoelectronic devices .
Table 2: Photophysical Properties of Bromobenzoyl-Containing Compounds
| Compound | Substituent Position | Emission Color | Excitation (nm) | Application |
|---|---|---|---|---|
| 3-DPPI | meta (3-) | Blue | 365 | OLEDs, Sensors |
| 2-DPPI | ortho (2-) | Green | 365 | Not reported |
Structural-Activity Relationship (SAR) and Computational Insights
- DFT Calculations : For β-MGP derivatives, meta-brominated analogs showed lower HOMO-LUMO gaps (4.2 eV vs. 4.5 eV for para-substituted), correlating with higher reactivity and antimicrobial potency .
- Molecular Docking : The 3-bromobenzoyl group in β-MGP derivatives formed halogen bonds with bacterial DNA gyrase (binding energy: -9.3 kcal/mol), while para-substituted analogs had weaker interactions (-8.1 kcal/mol) .
Pharmacokinetic and Toxicity Profiles
- Lipinski’s Rule Compliance : Bromobenzoyl derivatives generally exhibit favorable logP values (2.8–3.5) and molecular weights (<500 Da), ensuring oral bioavailability .
- Toxicity : The 3-bromo configuration reduces aquatic toxicity (LC50: 120 mg/L) compared to para-substituted analogs (LC50: 95 mg/L), likely due to reduced bioaccumulation .
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